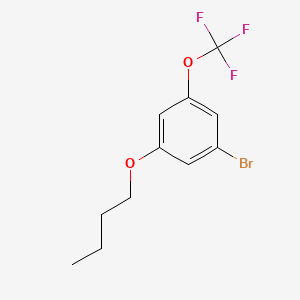

1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

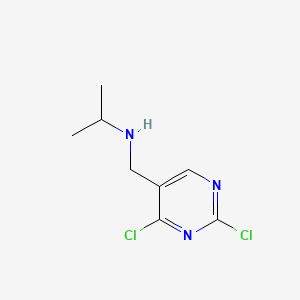

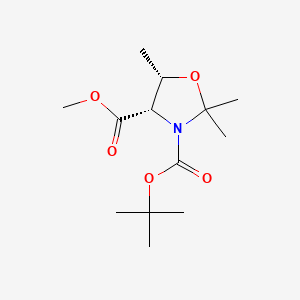

“1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C11H12BrF3O2 . It is related to “1-Bromo-3-(trifluoromethoxy)benzene”, which has the molecular formula BrC6H4OCF3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be derived from its molecular formula, C11H12BrF3O2 . It is related to “1-Bromo-3-(trifluoromethoxy)benzene”, which has a linear formula of BrC6H4OCF3 .Aplicaciones Científicas De Investigación

Aryne Route to Naphthalenes

One study detailed the synthesis of 1,2-didehydro-(trifluoromethoxy)benzenes through the aryne route, which can generate 1- and 2-(trifluoromethoxy)naphthalenes. This process involves treating bromo-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) and using furan in situ for [4+2] cycloadduct formation. The cycloadducts can be further processed into trifluoromethoxy-naphthols or subjected to bromination and dehydrobromination to yield bromo-epoxy-dihydro-(trifluoromethoxy)naphthalenes (Schlosser & Castagnetti, 2001).

Synthesis of Organofluorine Compounds

Another research demonstrated the versatility of (trifluoromethoxy)phenyllithiums generated from bromo precursors through halogen-metal interconversion with butyllithium or tert-butyllithium. This method allows for the synthesis of a variety of new organofluorine compounds by trapping (trifluoromethoxy)phenyllithiums with different electrophiles, showcasing the wide applicability of these intermediates in organic synthesis (Castagnetti & Schlosser, 2001).

Trifluoromethoxylation of Aliphatic Substrates

A novel method for the direct trifluoromethoxylation of aliphatic substrates using 2,4-dinitro(trifluoromethoxy)benzene under microwave irradiation was reported. This approach generates trifluoromethoxide anion, enabling the substitution of activated bromides and alkyl iodides to form aliphatic trifluoromethyl ethers, marking a significant advancement in the field of organofluorine chemistry (Marrec et al., 2010).

Metalation and Steric Pressure Studies

Research on the relay propagation of crowding demonstrated how the trifluoromethyl group acts both as an emitter and transmitter of steric pressure. The study provides insights into the metalation behavior of various bromo(trifluoromethyl)benzenes and the influence of steric hindrance on these reactions, contributing to the understanding of reaction mechanisms involving congested organofluorine compounds (Schlosser et al., 2006).

Propiedades

IUPAC Name |

1-bromo-3-butoxy-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF3O2/c1-2-3-4-16-9-5-8(12)6-10(7-9)17-11(13,14)15/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHJRXIZVGFAKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682114 |

Source

|

| Record name | 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221658-65-6 |

Source

|

| Record name | 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)

![tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate](/img/structure/B578234.png)